2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
2-methyl-4-(1-methylpiperidin-4-yl)oxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-12-6-3-11(13-9)15-10-4-7-14(2)8-5-10/h3,6,10H,4-5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMWADNRSOTYTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine typically involves the reaction of 2-methyl-4-chloropyrimidine with 1-methylpiperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrimidine ring.
Reduction: Reduced forms of the pyrimidine ring.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Applications
Building Block in Synthesis:
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and oxidation-reduction processes, makes it valuable in organic synthesis.
Reactions:
The compound can undergo:
- Oxidation: Using agents like potassium permanganate, leading to oxidized derivatives.
- Reduction: Through agents such as lithium aluminum hydride, resulting in reduced forms of the pyrimidine ring.
- Substitution: Nucleophilic substitution can occur at the pyrimidine ring with reagents like sodium methoxide.
Biological Applications
Ligand in Biochemical Assays:
Research indicates that this compound may function as a ligand in various biochemical assays. Its structural features allow it to interact with specific enzymes and receptors, suggesting potential roles in drug discovery.
Medicinal Applications
Pharmacological Properties:
The compound is being explored for its pharmacological properties, particularly as a candidate for drug development. Studies have focused on its mechanism of action, which involves interaction with molecular targets that could modulate signal transduction pathways or metabolic processes.
Industrial Applications
Novel Materials Development:
In industrial settings, this compound is utilized in the development of materials with specific electronic or optical properties. Its unique substitution pattern on the pyrimidine ring imparts distinct characteristics that are advantageous for creating innovative materials.
Case Studies
-
Drug Development Research:
- A study investigated the interaction of this compound with specific receptors involved in neurological processes. The findings indicated potential therapeutic effects in treating neurodegenerative diseases.
-
Material Science Application:
- Research demonstrated that incorporating this compound into polymer matrices improved the electronic properties of the material, making it suitable for use in organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved could include modulation of signal transduction or metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Similarities and Key Differences
Core Scaffold Variations
- Pyrido/Pyrazino-Pyrimidinones (): Derivatives like 7-(1-methylpiperidin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one incorporate fused bicyclic systems (e.g., pyrido-pyrimidinone), which may enhance target affinity but complicate synthesis .
- Bis(pyrimidine) Derivatives () : Compounds such as 1j and 1k feature fused cycloalkane rings (e.g., cyclopenta or cyclohepta), increasing molecular weight and lipophilicity. These modifications likely improve binding to allosteric sites (e.g., AMPA receptors) but reduce metabolic stability .
Substituent Effects
- Piperidine Modifications :
- Methyl Group Position :
Physicochemical and Pharmacokinetic Properties
- Lipophilicity :
- Synthetic Accessibility :
- The target compound’s simpler structure allows fewer synthetic steps compared to fused-ring analogs (e.g., 1j, 1k) .
Biological Activity
2-Methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is particularly noted for its applications in enzyme interactions and receptor binding, making it a valuable candidate for drug development.
This compound can undergo various chemical reactions, including:
- Oxidation : Can be oxidized to form N-oxides.
- Reduction : Can be reduced to different forms using agents like lithium aluminum hydride.
- Substitution : Participates in nucleophilic substitutions, allowing further functionalization of the pyrimidine ring.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It modulates their activity through binding, which can lead to various physiological effects depending on the biological context.
Enzyme Interactions
Research indicates that this compound can be utilized to study enzyme interactions, particularly in the context of kinase inhibition. Kinases are critical in signaling pathways and cellular regulation, making them important targets for therapeutic intervention .
Case Studies
- Kinase Inhibition : In a study focusing on amino-substituted pyrimidines, derivatives similar to this compound demonstrated significant inhibitory effects on various kinases involved in proliferative disorders and angiogenesis. These findings suggest that such compounds could be developed into effective treatments for cancer and related diseases .
- Neuroprotective Effects : Another study highlighted the potential neuroprotective effects of pyrimidine derivatives in models of neurodegenerative diseases like Alzheimer's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests a mechanism for enhancing cognitive function through increased acetylcholine levels .
Research Findings
The following table summarizes key findings from recent studies on this compound and related compounds:
Q & A
Q. What are the recommended synthetic routes for 2-methyl-4-[(1-methylpiperidin-4-yl)oxy]pyrimidine, and how can reaction yields be optimized?
Methodological Answer: A common approach involves coupling a pyrimidine scaffold with a substituted piperidine derivative. For example, a related compound, 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, was synthesized via nucleophilic substitution in dichloromethane under basic conditions (NaOH), achieving 99% purity after column chromatography . Yield optimization may require:
- Temperature control : Maintaining 0–5°C during exothermic reactions.
- Stoichiometric adjustments : Using 1.2 equivalents of the piperidine derivative to drive the reaction.
- Purification : Gradient elution with ethyl acetate/hexane mixtures to isolate the product.
Reference synthetic protocols for analogous compounds report yields of 32–75% depending on steric hindrance and intermediate stability .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
Methodological Answer:
- NMR Spectroscopy : H NMR (500 MHz) can confirm regioselectivity of the piperidinyloxy substitution, with characteristic shifts for methyl groups (δ 2.25–2.53 ppm) and aromatic protons (δ 6.45–8.05 ppm) .
- HPLC : Retention times (e.g., min) and ≥99% purity thresholds ensure batch consistency .
- HRMS : Accurate mass measurements (e.g., [M+H]+ calculated 378.1448, found 378.1442) validate molecular integrity .
- X-ray crystallography : Resolves non-planar conformations and dihedral angles between aromatic/heterocyclic rings, as seen in structurally similar pyrimidine derivatives .
Q. How can researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., >150°C for stable analogs) .
- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation, as recommended for pyrimidine-based intermediates .
- Hygroscopicity : Use desiccants (silica gel) to mitigate hydrolysis of the piperidinyloxy group .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data (e.g., binding affinity vs. bioactivity)?
Methodological Answer:
- Docking refinement : Adjust force fields (e.g., AMBER vs. CHARMM) to account for the compound’s conformational flexibility, particularly the piperidine ring’s chair-to-boat transitions .
- Experimental validation : Use isothermal titration calorimetry (ITC) to compare predicted vs. observed binding thermodynamics. For example, pyrimidine derivatives with similar substituents show ∆G values ranging from –8.2 to –10.5 kcal/mol .
- Statistical analysis : Apply Bland-Altman plots to quantify systematic biases between computational and experimental datasets .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodological Answer:
- Scaffold modulation : Replace the 2-methyl group with bulkier substituents (e.g., trifluoromethyl) to enhance steric hindrance and reduce off-target interactions .
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., fluoro) at the 4-position of the piperidine ring to modulate pKa and membrane permeability .
- Bioisosteric replacement : Substitute the pyrimidine core with triazine or quinazoline systems while retaining the piperidinyloxy moiety .
Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical evaluation?
Methodological Answer:
- Oral bioavailability : Assess C and AUC in rodent models via LC-MS/MS, targeting >50% absorption for CNS-active analogs .
- Metabolic stability : Incubate with liver microsomes to identify cytochrome P450 (CYP3A4/2D6) liabilities. Piperidine-containing compounds often exhibit t < 2 hours due to oxidative metabolism .
- Blood-brain barrier penetration : Measure logP values (optimal range: 1.5–3.0) and use in situ perfusion models to predict CNS uptake .
Data Contradiction Analysis
Q. How should researchers address discrepancies between spectroscopic data and crystallographic results?
Methodological Answer:
- Conformational analysis : Compare NMR-derived coupling constants (e.g., ) with X-ray torsion angles. For example, a 34.87° dihedral angle between pyrimidine and aryl rings in crystallography may explain split NMR peaks .
- Dynamic effects : Use variable-temperature NMR to detect rotameric equilibria not resolved in static crystal structures .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to reconcile experimental vs. theoretical bond lengths (e.g., C–N distances: 1.322–1.408 Å observed vs. 1.350 Å calculated) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
